molecular formula C14H25ClN2O2 B217866 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate CAS No. 101952-75-4

3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate

Katalognummer B217866
CAS-Nummer: 101952-75-4
Molekulargewicht: 288.81 g/mol
InChI-Schlüssel: JKRRZQZOPLSHDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate, also known as MPTP, is a synthetic compound that has been used in scientific research for several decades. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in animal models and humans. MPTP has been used extensively to study the pathophysiology of Parkinson's disease and to develop new treatments for this debilitating disorder.

Wirkmechanismus

3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate is converted to MPP+ (1-methyl-4-phenylpyridinium) by monoamine oxidase B (MAO-B) in astrocytes and neurons. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes mitochondrial dysfunction and oxidative stress, leading to cell death.
Biochemical and Physiological Effects
3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in Parkinson's disease-like symptoms, such as tremors, rigidity, and bradykinesia. 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate also affects other neurotransmitter systems, such as the noradrenergic and serotonergic systems, leading to additional symptoms.

Vorteile Und Einschränkungen Für Laborexperimente

3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate has several advantages for laboratory experiments. It is a well-established model of Parkinson's disease that closely mimics the disease in humans. 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate is easy to administer and produces consistent results. However, 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate has several limitations. It is a highly toxic compound that requires careful handling. The neurotoxic effects of 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate are irreversible, making it difficult to study the recovery of dopaminergic neurons. 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate-induced Parkinsonism in animals does not fully replicate the complexity of Parkinson's disease in humans.

Zukünftige Richtungen

Future research on 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate should focus on developing new treatments for Parkinson's disease. This could include the development of neuroprotective agents that prevent 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate-induced neuronal death. New animal models that better replicate the complexity of Parkinson's disease in humans should also be developed. Finally, new imaging techniques that allow for the early detection of Parkinson's disease should be developed, which would allow for earlier intervention and better treatment outcomes.

Synthesemethoden

The synthesis of 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate involves the condensation of 1-methyl-4-piperidone with methyl iodide, followed by reduction with sodium borohydride to form 1-methyl-4-(2-methylpiperidino)butanol. The final step involves the reaction of this intermediate with methyl chloroformate to form 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate.

Wissenschaftliche Forschungsanwendungen

3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate has been widely used in scientific research to study the pathophysiology of Parkinson's disease. The neurotoxic effects of 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate on dopaminergic neurons in the substantia nigra have been well established in animal models and humans. 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate-induced Parkinsonism in humans has been used to identify new treatments for Parkinson's disease, such as deep brain stimulation and stem cell transplantation.

Eigenschaften

CAS-Nummer

101952-75-4

Produktname

3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate

Molekularformel

C14H25ClN2O2

Molekulargewicht

288.81 g/mol

IUPAC-Name

methyl 1-methyl-4-(2-methylpiperidin-1-yl)-1,2,3,6-tetrahydropyridin-1-ium-5-carboxylate;chloride

InChI

InChI=1S/C14H24N2O2.ClH/c1-11-6-4-5-8-16(11)13-7-9-15(2)10-12(13)14(17)18-3;/h11H,4-10H2,1-3H3;1H

InChI-Schlüssel

JKRRZQZOPLSHDV-UHFFFAOYSA-N

SMILES

CC1CCCCN1C2=C(C[NH+](CC2)C)C(=O)OC.[Cl-]

Kanonische SMILES

CC1CCCCN1C2=C(C[NH+](CC2)C)C(=O)OC.[Cl-]

Synonyme

Nicotinic acid, 1,2,5,6-tetrahydro-1-methyl-4-(2-methylpiperidino)-, m ethyl ester, hydrochloride, hydrate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.